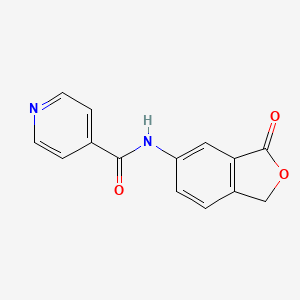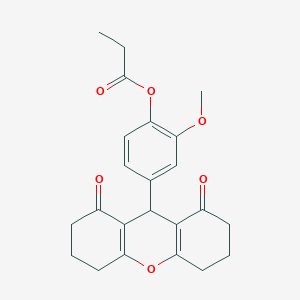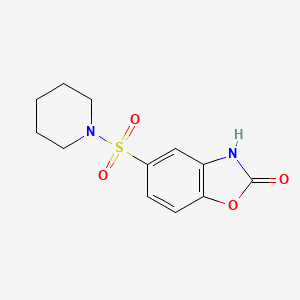
N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE can be achieved through a series of chemical reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the benzofuran core . The reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups.
科学研究应用
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
作用机制
The mechanism of action of N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
N-(3-OXO-13-DIHYDRO-2-BENZOFURAN-5-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the benzofuran core with a pyridine carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10N2O3/c17-13(9-3-5-15-6-4-9)16-11-2-1-10-8-19-14(18)12(10)7-11/h1-7H,8H2,(H,16,17) |
InChI 键 |
LXWLQAKUNRCFKC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)

![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![N-phenyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B14947869.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
